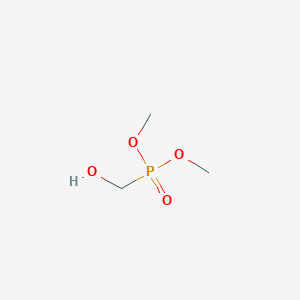

Phosphonate de diméthyle (hydroxyméthyle)

Vue d'ensemble

Description

Dimethyl (hydroxymethyl)phosphonate is an organic phosphorus compound . Its molecular formula is C3H9O4P . The average mass is 140.075 Da and the monoisotopic mass is 140.023849 Da .

Synthesis Analysis

The synthesis of biologically and synthetically important phosphorus-bearing compounds like Dimethyl (hydroxymethyl)phosphonate can be achieved by the conjugate addition of hydrogen-phosphonates to different Michael acceptors . This process is known as the hetero-Michael reaction . The reaction of dimethyl- or diethyl phosphonates to acrylamide can proceed smoothly in the presence of strong organic bases (such as DBU), giving rise to the anti-Markovnikov adduct in good yield .Molecular Structure Analysis

The molecular structure of Dimethyl (hydroxymethyl)phosphonate is tetrahedral . The InChI representation of the molecule isInChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 . Chemical Reactions Analysis

Dimethyl (hydroxymethyl)phosphonate can participate in various chemical reactions. For instance, it can be involved in the Michael addition of H-phosphonates . It can also undergo hydrolysis under both acidic and basic conditions .Physical And Chemical Properties Analysis

Dimethyl (hydroxymethyl)phosphonate has a molecular weight of 140.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass is 140.02384576 g/mol . The Topological Polar Surface Area is 55.8 Ų . The Heavy Atom Count is 8 .Applications De Recherche Scientifique

Analyse complète des applications du phosphonate de diméthyle (hydroxyméthyle)

Science des matériaux Catalyse des nanoparticules : Le phosphonate de diméthyle (hydroxyméthyle) a été utilisé dans le domaine de la science des matériaux, en particulier pour améliorer l'activité catalytique des nanoparticules. La morphologie des nanoparticules, telles que les nanobâtonnets de ZnO, influence considérablement leur efficacité en catalyse .

Synthèse organique Addition de Michael : En chimie organique, ce composé sert de réactif dans l'addition de Michael des H-phosphonates, qui est une réaction cruciale pour la création de divers composés organiques .

Industrie pharmaceutique Etudes antiprolifératives : Il est utilisé comme réactif pour la synthèse de l'isothiocyanate d'α et de β-dialcoxyphosphoryle, qui a des applications dans les études antiprolifératives, contribuant potentiellement à la recherche sur le cancer .

Immunologie Inhibition de la L-sélectine : Le composé est impliqué dans la synthèse des anions de polyglycérol dendritique qui inhibent la L-sélectine, une molécule importante dans la réponse immunitaire et les processus inflammatoires .

Recherche antivirale Activité anti-VIH : Les phosphonates dérivés du phosphonate de diméthyle (hydroxyméthyle) ont été étudiés pour leur activité anti-VIH-1 potentielle, offrant des pistes pour le développement de médicaments antiviraux .

Science des polymères Homopolymères et copolymères : Cette substance chimique est utilisée dans la création d'homopolymères et de copolymères de norbornènes phosphonés, qui ont diverses applications industrielles .

Inhibition enzymatique Inhibition de la FBPase : Des études ont impliqué ce composé dans l'inhibition de la FBPase par des thiazoles contenant de l'acide phosphonique, ce qui est important dans la recherche métabolique .

8. Industrie chimique : Ignifugeants et additifs Le phosphonate de diméthyle (hydroxyméthyle) est largement utilisé dans la production d'ignifugeants, d'additifs pour lubrifiants, d'adhésifs et d'additifs pour colorants en raison des propriétés de son groupe phosphonate .

Safety and Hazards

Dimethyl (hydroxymethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . Therefore, prolonged exposure should be avoided and caution should be exercised when handling .

Orientations Futures

Phosphorus-bearing compounds like Dimethyl (hydroxymethyl)phosphonate have found a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for their synthesis is a key area of focus . The application of “clean” green technology is a challenge and a future direction in this field .

Mécanisme D'action

Target of Action

Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound . It is a versatile building block in the synthesis of diverse biologically important phosphonates and their analogs . It is often used in the synthesis of dimethylphosphite class compounds, which are components of insecticides and fungicides .

Mode of Action

The compound is known to react readily as a nucleophilic species . It is often used in the conjugate addition of nucleophiles to electron-deficient alkenes, a process known as the hetero-Michael reaction . This reaction allows the construction of different carbon-heteroatom bonds .

Biochemical Pathways

The compound is involved in the synthesis of biologically and synthetically important phosphorus-bearing compounds . The Michael addition of H-phosphonates to different Michael acceptors is a key step in these synthesis processes .

Result of Action

The result of the action of Dimethyl (hydroxymethyl)phosphonate is the synthesis of diverse biologically important phosphonates and their analogs . These compounds have various applications, including use in pesticides .

Action Environment

The action of Dimethyl (hydroxymethyl)phosphonate is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity often requires efficient catalysts for the reaction to proceed under mild conditions and in a reasonable yield and selectivity . It should be stored in a dry, light-protected, well-ventilated place, away from fire sources and oxidants, and should avoid contact with strong oxidants, acids, and alkaline substances .

Propriétés

IUPAC Name |

dimethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIERWUPLBOKSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453317 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24630-67-9 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)